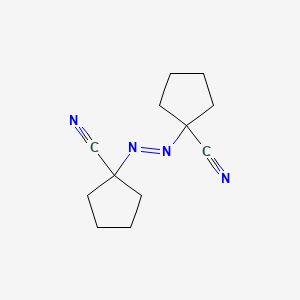
Cyclopentanecarbonitrile, 1,1'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbonitrile, 1,1’-azobis- is a specialized organic compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) and two cyclopentanecarbonitrile groups attached to each nitrogen atom. This compound is primarily used as a radical initiator in various chemical reactions, particularly in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarbonitrile, 1,1’-azobis- can be synthesized through a series of chemical reactions involving the formation of the azo bond and the attachment of cyclopentanecarbonitrile groups. One common method involves the reaction of cyclopentanecarbonitrile with an azo compound precursor under controlled conditions. The reaction typically requires the use of a solvent such as toluene and a catalyst to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of cyclopentanecarbonitrile, 1,1’-azobis- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials into the desired product. The final product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbonitrile, 1,1’-azobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopentanecarbonitrile, 1,1’-azobis- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of cyclopentanecarbonitrile, 1,1’-azobis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentanecarboxamide, while reduction reactions can produce cyclopentylamine derivatives .
Scientific Research Applications
Cyclopentanecarbonitrile, 1,1’-azobis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: The compound is used to study the activity of nitrile and amide hydrolyzing enzymes in biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of cyclopentanecarbonitrile, 1,1’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate various chemical reactions, particularly polymerization processes. The compound’s molecular targets include unsaturated monomers, which undergo radical polymerization to form polymers. The pathways involved in these reactions are well-studied and involve the formation and propagation of radical intermediates .
Comparison with Similar Compounds
Cyclopentanecarbonitrile, 1,1’-azobis- can be compared with other similar azo compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): Similar in structure but with cyclohexane groups instead of cyclopentane.
2,2’-Azobis(2-methylpropionitrile):
4,4’-Azobis(4-cyanovaleric acid): Another azo compound used in polymerization with different functional groups.
The uniqueness of cyclopentanecarbonitrile, 1,1’-azobis- lies in its specific structure, which imparts distinct reactivity and properties compared to other azo compounds. Its ability to generate free radicals under controlled conditions makes it a valuable tool in various chemical and industrial applications.
Properties
CAS No. |
32773-35-6 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[(1-cyanocyclopentyl)diazenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-9-11(5-1-2-6-11)15-16-12(10-14)7-3-4-8-12/h1-8H2 |
InChI Key |
CUYHZUQBWIJJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)N=NC2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


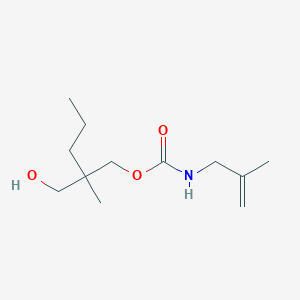
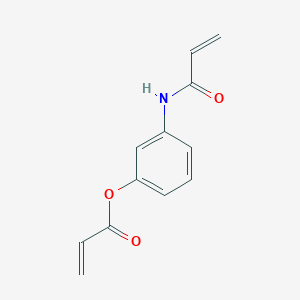
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
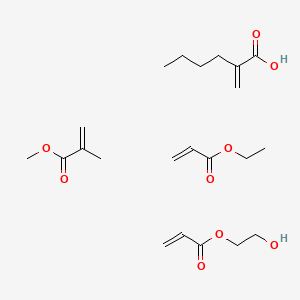
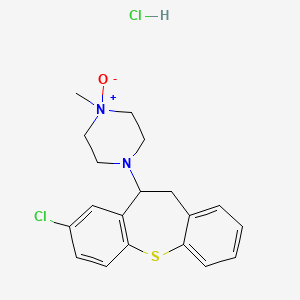
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)



![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

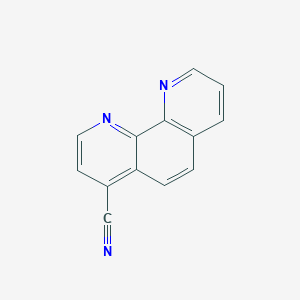
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
